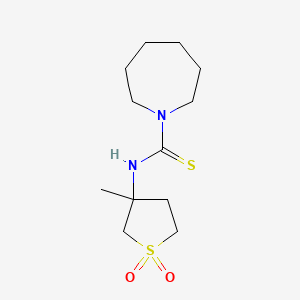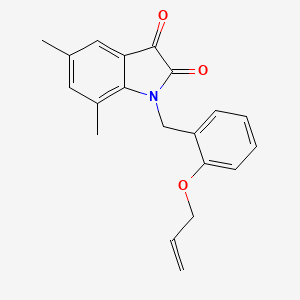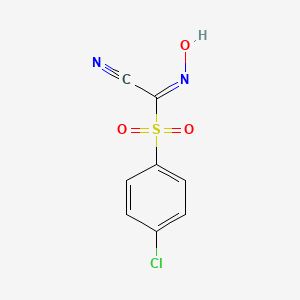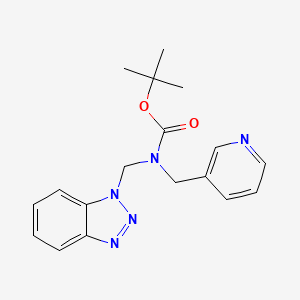
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate, also known as Boc-protected benzotriazole (Boc-BT), is a chemical compound that has gained significant attention in scientific research due to its unique properties. Boc-BT is a versatile reagent that can be used in a variety of organic reactions, including peptide synthesis and polymerization.
Wissenschaftliche Forschungsanwendungen
Boc-BT has a wide range of applications in scientific research. One of the most significant applications is in peptide synthesis. Boc-BT can be used as a coupling reagent in solid-phase peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. Boc-BT has also been used in the synthesis of dendrimers, which are highly branched, three-dimensional macromolecules that have potential applications in drug delivery and gene therapy.
Wirkmechanismus
The mechanism of action of Boc-BT is not fully understood. However, it is believed that Boc-BT acts as a nucleophilic catalyst, facilitating the formation of peptide bonds by attacking the carbonyl group of the amino acid. Boc-BT can also act as a scavenger of unwanted byproducts in chemical reactions, which can increase the yield of the desired product.
Biochemical and Physiological Effects:
Boc-BT has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low levels of acute toxicity. Boc-BT is also stable under a wide range of conditions, making it an attractive reagent for use in a variety of applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Boc-BT is its versatility. It can be used in a wide range of chemical reactions, including peptide synthesis and polymerization. Boc-BT is also relatively inexpensive and easy to prepare. However, Boc-BT has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. Additionally, Boc-BT can be difficult to remove from the final product, which can complicate purification.
Zukünftige Richtungen
There are many potential future directions for research on Boc-BT. One area of interest is the development of new applications for Boc-BT in organic synthesis. For example, Boc-BT could be used in the synthesis of new types of polymers or in the development of new drug delivery systems. Another potential direction is the development of new methods for removing Boc-BT from reaction products, which could simplify the purification process. Finally, there is potential for further research on the mechanism of action of Boc-BT, which could lead to a better understanding of its properties and potential applications.
Synthesemethoden
The synthesis of Boc-BT involves the reaction of 1H-1,2,3-benzotriazole-1-carboxylic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then treated with pyridine-3-methanol to form Boc-BT. The overall yield of this process is typically around 70%.
Eigenschaften
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-18(2,3)25-17(24)22(12-14-7-6-10-19-11-14)13-23-16-9-5-4-8-15(16)20-21-23/h4-11H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZVRXFNRHFICN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CN=CC=C1)CN2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2387533.png)

![1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one](/img/structure/B2387535.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)
![N-(4-bromo-2-methylphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2387540.png)
![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387541.png)
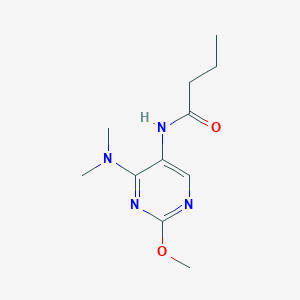
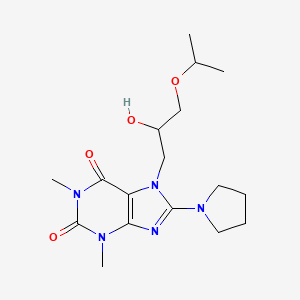

![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)
